![molecular formula C18H21N3O2 B5613134 N,3,5,7-tetramethyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5613134.png)
N,3,5,7-tetramethyl-N-[(3-methyl-5-isoxazolyl)methyl]-1H-indole-2-carboxamide
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Overview
Description
This section would typically introduce the compound of interest, highlighting its relevance and potential applications in various fields. Given the lack of direct matches, it's inferred that the compound could be part of ongoing research in medicinal chemistry or material science due to the indole and isoxazole moieties, which are common in pharmacologically active molecules and materials with unique properties.
Synthesis Analysis
Studies on related compounds, such as indole derivatives and isoxazole carboxamides, indicate that their synthesis often involves multi-step chemical reactions, including cyclization, condensation, and substitution reactions (El-Sayed et al., 2011). These methods could be adapted or serve as inspiration for the synthesis of the compound .
Molecular Structure Analysis
Molecular structure analysis of similar compounds is usually conducted using spectroscopic methods (NMR, IR, MS) and X-ray crystallography. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry (Martins et al., 2002).
Chemical Reactions and Properties
Indole and isoxazole derivatives participate in various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cycloadditions, which can significantly alter their chemical properties and potential applications (Stevens et al., 1984).
properties
IUPAC Name |
N,3,5,7-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-10-6-11(2)16-15(7-10)13(4)17(19-16)18(22)21(5)9-14-8-12(3)20-23-14/h6-8,19H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESLIDQWIYCTDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N(C)CC3=CC(=NO3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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